molecular formula C12H16ClN3O3 B3047586 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride CAS No. 1423033-67-3

2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride

Cat. No.: B3047586
CAS No.: 1423033-67-3
M. Wt: 285.73
InChI Key: MPTYEXDLSKAWQQ-UHFFFAOYSA-N
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Description

2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride is a chemical compound with the molecular formula C12H15N3O3·HCl It is a benzamide derivative that contains a pyrrolidine ring, a nitro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrobenzene derivative is then subjected to amidation, where it reacts with pyrrolidine to form the benzamide structure.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: 2-methyl-4-amino-N-(pyrrolidin-3-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-carboxy-4-nitro-N-(pyrrolidin-3-yl)benzamide.

Scientific Research Applications

2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-nitro-N-(pyrrolidin-2-yl)benzamide hydrochloride
  • 2-methyl-4-nitro-N-(pyrrolidin-4-yl)benzamide hydrochloride
  • 2-methyl-4-nitro-N-(piperidin-3-yl)benzamide hydrochloride

Uniqueness

2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride is unique due to the specific positioning of the pyrrolidine ring at the 3-position, which may confer distinct chemical and biological properties compared to its analogues. This unique structure can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-methyl-4-nitro-N-pyrrolidin-3-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c1-8-6-10(15(17)18)2-3-11(8)12(16)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTYEXDLSKAWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-67-3
Record name Benzamide, 2-methyl-4-nitro-N-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423033-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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